Inerminoside A1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inerminoside A1 is a natural compound that is found in the roots of the plant Inula helenium. It belongs to the family of sesquiterpene lactones, which are known for their anti-inflammatory and cytotoxic properties. This compound has attracted the attention of researchers due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Iridoid Glycosides Isolation

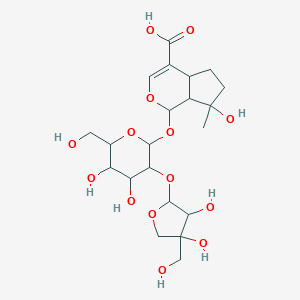

Inerminoside A1 is identified as one of the iridoid glycosides isolated from the leaves of Clerodendrum inerme. The research by Çalış, Hosny, and Yürüker (1994) in "Phytochemistry" journal established its structure as 2'-O-(beta-D-apiofuranosyl)-mussaenosidic acid, highlighting its significance in the field of natural product chemistry (Çalış, Hosny, & Yürüker, 1994).

Role in Neuromodulation and Antinociception

This compound's role in neuromodulation and antinociception is indirectly suggested through studies on inosine, a metabolite of adenosine, and its interaction with adenosine A1 receptors (A1Rs). Nascimento et al. (2014) in "Molecular Neurobiology" found that inosine acts as an agonist for A1Rs with antinociceptive properties, suggesting a potential pathway for this compound's effects in neurological processes (Nascimento et al., 2014).

Cardiovascular Applications

Research on A1 adenosine receptor agonists, closely related to this compound, indicates potential cardiovascular applications. A study by Mor et al. (2013) in "The Journal of Pharmacology and Experimental Therapeutics" showed that selective activation of A1R can achieve potent block of atrioventricular nodal conduction without significant side effects, which is relevant for this compound's potential in cardiovascular therapies (Mor et al., 2013).

Epilepsy and Seizure Control

The role of adenosine in seizure control and epilepsy, particularly through A1R, suggests that compounds like this compound may have applications here. Dragunow (1988) in "Progress in Neurobiology" highlighted adenosine's role in terminating seizures and preventing status epilepticus (Dragunow, 1988).

Myocardial Infarction and Ischemia

Adenosine A1 receptor activation and its relation to myocardial infarction and ischemia, as studied by Thornton et al. (1992) in "Circulation," imply that this compound could be beneficial in these conditions. The research showed that A1-selective adenosine agonists can protect the heart against infarction (Thornton et al., 1992).

Medicinal Chemistry and Therapeutic Potential

Deb et al. (2019) in "Current pharmaceutical design" explored the medicinal chemistry and therapeutic potential of A1 AR agonists, providing insight into the broad therapeutic applications of compounds like this compound (Deb et al., 2019).

properties

CAS RN |

155656-95-4 |

|---|---|

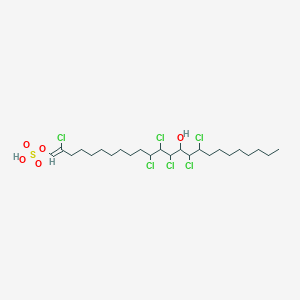

Molecular Formula |

C5H6N4O2S |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

1-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C21H32O14/c1-20(29)3-2-8-9(16(27)28)5-31-17(11(8)20)35-18-14(13(25)12(24)10(4-22)33-18)34-19-15(26)21(30,6-23)7-32-19/h5,8,10-15,17-19,22-26,29-30H,2-4,6-7H2,1H3,(H,27,28) |

InChI Key |

AMVJBPWDFCUNOH-UHFFFAOYSA-N |

SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |

Canonical SMILES |

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)O |

synonyms |

2'-O-(beta-D-apiofuranosyl)mussaenosidic acid inerminoside A1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B235533.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B235544.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B235550.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)

![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)